Product packaging for Isoquassin(Cat. No.:CAS No. 21293-20-9)

Isoquassin

Cat. No.: B12779332
CAS No.: 21293-20-9
M. Wt: 388.5 g/mol
InChI Key: IOSXSVZRTUWBHC-NYWUXZQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquassin (CAS 21293-20-9), also known as Picrasmin, is a crystalline bitter principle belonging to the class of quassinoids, which are highly oxygenated, degraded triterpenoids characteristic of the Simaroubaceae plant family . This natural product is an isomer of Quassin and is sourced from medicinal plants such as Picrasma excelsa . Its defining physical properties include a melting point of 222-225°C and a specific optical rotation of [α]D20 +45.4° (chloroform), with a characteristic UV maximum at 258 nm . As a member of the quassinoid family, this compound is of significant interest in pharmacological and bioactivity research. Quassinoids, in general, have demonstrated a range of potent biological activities, including notable antitumor effects, anti-inflammatory properties, and antimalarial action . While specific mechanistic studies on this compound are limited, related quassinoids like Ailanthone have been shown to inhibit cancer cell proliferation by activating DNA damage responses and modulating the expression of key microRNAs, thereby promoting apoptosis in various cancer cell lines . Extracts from plants containing this compound and related compounds, such as Picrasma quassioides , have shown promising anti-hepatocellular carcinoma (HCC) effects by targeting core pathways and inhibiting excessive cancer cell proliferation . This makes this compound a valuable compound for researchers exploring natural product-based therapies and investigating the mechanisms of action of Simaroubaceae family constituents. This product is supplied for research purposes only and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O6 B12779332 Isoquassin CAS No. 21293-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21293-20-9

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,13S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione

InChI

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13-,15-,19+,21-,22+/m1/s1

InChI Key

IOSXSVZRTUWBHC-NYWUXZQNSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@H]4CC(=O)O3)C)OC)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Isoquassin

Botanical Sources and Geographic Distribution of Isoquassin-Producing Plants

Quassinoids, including this compound, are considered chemotaxonomic markers for the Simaroubaceae family, being the most abundant group of natural substances with almost exclusive synthesis within this family. scielo.brnih.govscielo.br The Simaroubaceae family is pantropical in distribution, with significant centers of diversity in tropical America, extending to Africa, Asia, Malaysia, and northeastern Australia. scielo.brquasix.euprota4u.org

Picrasma excelsa as a Primary Source

Picrasma excelsa (Sw.) Planch., also known as Jamaica Quassia or Bitter Ash, is a primary botanical source of this compound. drugfuture.comeuropa.eupharmacy180.com This tree is indigenous to the West Indies, including Jamaica, Barbados, Martinique, and St. Vincent. pharmacy180.com P. excelsa is a taller tree, capable of reaching up to 25 meters in height, and is found in the tropical regions of the Caribbean and the West Indies. quasix.eudrugs.com this compound (picrasmin) is reported as the major quassinoid in P. excelsa, in contrast to Quassia amara where quassin (B1678622) is the major compound. europa.eu

Picrasma quassioides (formerly Picrasma ailanthoides) as a Source

Picrasma quassioides (D. Don) Benn., also referred to as Indian Quassiawood or formerly Picrasma ailanthoides, is another source of this compound. nih.govwikipedia.org This species is a deciduous tree or shrub native to temperate regions of southern Asia. wikipedia.org Its geographic distribution spans from the northeast of Pakistan eastward along the Himalayas and through East Asia, including southern, central, and eastern China, Taiwan, Japan, and Korea. wikipedia.orgtreesandshrubsonline.orgpfaf.org P. quassioides typically grows to a height of 10-15 meters, rarely reaching 20 meters. wikipedia.org this compound has been reported in Picrasma quassioides. nih.gov

Other Simaroubaceae Family Members (e.g., Quassia amara) and Quassinoid Composition

The Simaroubaceae family comprises approximately 32 genera and over 170 species, predominantly trees and shrubs found in tropical and subtropical regions. scielo.brscielo.brquasix.eu While quassinoids are characteristic of this family, the specific composition of these compounds can vary between genera and even within species. scielo.brquasix.eu

Quassia amara L., known as Surinam Quassia, is another well-known member of the Simaroubaceae family that contains quassinoids. quasix.euprota4u.orgeuropa.eu It is indigenous to northern South America, including northern Brazil and the Guyanas, and is also found in Venezuela, Colombia, Argentina, Panama, and Mexico. quasix.euprota4u.org Q. amara is a smaller shrub or tree, typically growing 4 to 6 meters in height. quasix.eu While Q. amara contains this compound, the major quassinoid in this species is typically quassin, along with neoquassin and 18-hydroxyquassin. quasix.eueuropa.eu

Other genera within the Simaroubaceae family have also been reported to contain quassinoids, contributing to the diverse array of these compounds found in nature. scielo.brscielo.br Examples include Ailanthus, Brucea, Simarouba, Picrolemma, and Simaba. scielo.br The quassinoids found in these plants exhibit variations in their carbon skeletons (e.g., C-18, C-19, C-20, C-22, and C-25) and the positions of functional groups. scielo.brnih.gov

The distribution of this compound and other key quassinoids in primary botanical sources is summarized in the table below:

Plant SpeciesPrimary Quassinoid(s)Geographic Distribution
Picrasma excelsaThis compound (Picrasmin) europa.eupharmacy180.comWest Indies, Jamaica, Barbados, Martinique, St. Vincent, Caribbean quasix.eupharmacy180.comdrugs.com
Picrasma quassioidesThis compound nih.govSouthern Asia (Pakistan to East Asia, including China, Japan, Korea, Taiwan) wikipedia.orgtreesandshrubsonline.orgpfaf.org
Quassia amaraQuassin, Neoquassin, 18-hydroxyquassin quasix.eueuropa.euNorthern South America (Brazil, Guyanas, Venezuela, Colombia, Argentina, Panama, Mexico) quasix.euprota4u.org

Extraction Techniques for Quassinoids from Plant Materials

The extraction of quassinoids from plant materials, such as the wood, bark, and leaves of Simaroubaceae species, typically involves methods aimed at isolating these bitter principles. scielo.brquasix.eu Given the nature of quassinoids as secondary metabolites, common extraction techniques in natural product chemistry are employed. While specific detailed protocols for this compound extraction were not extensively detailed in the search results, the general approaches for quassinoid extraction from these plants involve using suitable solvents to solubilize the compounds from the plant matrix.

Historically, the bitter principles from Quassia wood were isolated, with the first isolated and identified quassinoids being quassin and neoquassin from Quassia amara. scielo.br This early work, dating back to the 1930s, suggests the use of classical extraction methods. scielo.br The dried stem wood of Quassia amara or Picrasma excelsa is the source material referred to as "Quassia". europa.eu This material is often prepared as chips or raspings. pharmacy180.com

General extraction procedures for quassinoids from plant sources often involve maceration or percolation with organic solvents or aqueous solutions. The choice of solvent is crucial for efficient extraction and depends on the polarity of the target quassinoids. Subsequent steps typically involve concentrating the crude extract before further purification.

Chromatographic Purification and Isolation Strategies for this compound

The isolation of individual quassinoids, including this compound, from crude plant extracts necessitates the use of chromatographic techniques due to the complex mixture of compounds present. Chromatographic methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Early isolation studies of quassinoids, such as the identification of quassin and neoquassin, likely utilized techniques available at the time. scielo.br More modern approaches for the purification and isolation of quassinoids from Simaroubaceae species commonly involve various forms of chromatography.

While specific detailed protocols for this compound purification were not explicitly found, general strategies for quassinoid isolation from Picrasma and Quassia species often include:

Column Chromatography: This is a fundamental technique used for initial separation of the crude extract into fractions based on polarity. Various stationary phases (e.g., silica (B1680970) gel, reversed-phase silica gel) and mobile phase systems can be employed.

Preparative Thin-Layer Chromatography (TLC): This can be used for the separation of smaller quantities of compounds or for further purification of fractions obtained from column chromatography.

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are powerful tools for achieving high-resolution separation and purification of individual quassinoids, including this compound. Reversed-phase HPLC is commonly used for the separation of relatively nonpolar to moderately polar compounds like quassinoids.

The identity of this compound and its synonym picrasmin was established through isolation studies. drugfuture.com The isolation of this compound from Picrasma excelsa was reported in 1938, and its identity with picrasmin was later confirmed. drugfuture.com This historical context suggests the application of the prevailing isolation techniques of that era, which would have involved a combination of extraction and chromatographic separation.

Analytical Characterization in Isolation Studies

Analytical characterization is essential to confirm the identity and purity of isolated compounds like this compound. This involves the use of various spectroscopic and analytical techniques.

Early structural elucidation of quassinoids, including the determination of the structure of quassin in the early 1960s, was significantly aided by novel techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.br

For this compound, analytical characterization in isolation studies would typically involve:

Melting Point Determination: A physical property used to assess the purity of crystalline compounds. This compound has a reported melting point of 222-225°C. drugfuture.com

Optical Rotation: Measurement of the specific rotation of plane-polarized light, which is a characteristic property of chiral compounds like this compound. This compound has a reported optical rotation of [α]D20 +45.4° (chloroform). drugfuture.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, indicating the presence of chromophores (e.g., conjugated double bonds, carbonyl groups). This compound has a reported UV maximum absorption at 258 nm with an extinction coefficient (ε) of 12500. drugfuture.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule based on characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the structure and bonding of the molecule by analyzing the magnetic properties of atomic nuclei. This is a crucial technique for structural elucidation of complex natural products.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and structural features. The molecular formula of this compound is C₂₂H₂₈O₆, with a molecular weight of 388.45. drugfuture.com

These analytical techniques, particularly the combination of NMR and MS, are indispensable for confirming the structure and purity of this compound isolated from plant sources.

Here is a table summarizing some analytical properties of this compound:

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₆ drugfuture.comnih.gov
Molecular Weight388.45 g/mol drugfuture.com
Melting Point222-225°C drugfuture.com
Optical Rotation[α]D20 +45.4° (chloroform) drugfuture.com
UV-Vis λmax258 nm (ε 12500) drugfuture.com
XLogP3-AA (computed)2.4 nih.gov

Biosynthesis of Isoquassin

Precursor Pathways in Quassinoid Biosynthesis: Triterpenoid (B12794562) Origins

Quassinoids are biogenetically derived from tetracyclic triterpenes. researchgate.netmdpi.comeui.eu The biosynthesis is believed to start from the common triterpenoid precursor 2,3-oxidosqualene. researchgate.net This precursor is converted by an oxidosqualene cyclase (OSC) into a tetracyclic triterpene intermediate. researchgate.netresearchgate.netnih.gov Research suggests that the early steps of quassinoid biosynthesis are identical to those of limonoid biosynthesis, leading to the formation of the protolimonoid melianol (B1676181). researchgate.netresearchgate.netnih.govfrontiersin.org This indicates a shared evolutionary origin for these two classes of degraded triterpenoids found in the order Sapindales. researchgate.netnih.gov

The triterpenoid origin of quassinoids has been experimentally supported using labeled mevalonate (B85504) precursors, which are upstream in the isoprenoid pathway that leads to squalene (B77637) and subsequently 2,3-oxidosqualene. numberanalytics.comflorajournal.com The initial tetracyclic triterpene precursors for quassinoids are thought to be apo-euphol or its 20α-isomer apo-tirucallol. florajournal.com

Enzymatic Transformations and Oxidative Degradation Steps

Following the formation of the initial tetracyclic triterpene precursor, a series of enzymatic reactions, including oxidation, reduction, and rearrangement, are involved in the biosynthesis of quassinoids. numberanalytics.comnumberanalytics.com These steps lead to the significant structural modifications and degradation of the triterpenoid skeleton. mdpi.comeui.eunih.gov

Key enzymes implicated in quassinoid biosynthesis include cytochrome P450 monooxygenases, which are involved in oxidation steps, oxidoreductases catalyzing reduction reactions, and isomerases facilitating rearrangement reactions. numberanalytics.com The first three steps identified in the biosynthesis of quassinoids in Ailanthus altissima involve an oxidosqualene cyclase and two cytochrome P450 monooxygenases, resulting in the formation of melianol. researchgate.netnih.gov Further steps involve oxidative degradation processes that reduce the carbon skeleton from a C30 triterpenoid to the smaller quassinoid structures. mdpi.comeui.eu For instance, the biogenetic process from a C25 quassinoid to a C20 quassinoid has been proposed to occur via Baeyer-Villiger oxidation and subsequent steps involving C-C bond cleavage and decarboxylation. mdpi.comflorajournal.comresearchgate.net

While the general types of enzymatic transformations are known, the specific enzymatic cascade leading directly to isoquassin from a common intermediate requires further detailed research. The structural diversity among quassinoids arises from variations in these enzymatic modification steps. numberanalytics.com

Comparative Biosynthetic Routes Leading to this compound and Related Quassinoids

The biosynthesis of different quassinoids involves variations in the enzymatic machinery acting on common intermediates. The shared initial pathway leading to melianol highlights a common starting point for quassinoids and limonoids. researchgate.netresearchgate.netnih.govfrontiersin.org Subsequent steps involve differential enzymatic modifications that dictate the final quassinoid structure, including the degree of skeletal degradation and the pattern of oxygenation and rearrangement. numberanalytics.com

Chemical Synthesis and Derivatization of Isoquassin and Analogues

Total Synthesis Approaches for Isoquassin and its Core Skeleton

The total synthesis of quassinoids, including efforts towards the core skeleton relevant to this compound, presents significant challenges due to their intricate polycyclic structures and multiple stereogenic centers. Researchers have developed various strategies to construct the tetracyclic core of these molecules.

One approach to the quassinoid core involves efficient and selective annulation reactions between unsaturated carbonyl components. This strategy, initiated by catalytic hydrogen atom transfer from an iron hydride to an alkene, has been applied in the enantioselective synthesis of quassin (B1678622), a stereoisomer of this compound, in a relatively concise number of steps from commercially available starting materials. researchgate.netnih.gov Another method for constructing the polycyclic core architecture utilizes a copper-catalyzed double coupling of epoxy ketones. dntb.gov.uaescholarship.orgresearchgate.net This methodology allows for the rapid assembly of the core structure, sometimes in as few as three steps. dntb.gov.uaresearchgate.net

Earlier total synthesis efforts towards quassin involved a C→ABC→ABCD ring annulation sequence. nih.gov Key steps in such sequences have included aldol (B89426) reactions, intramolecular Diels-Alder reactions, and intramolecular acylations. nih.gov Other synthetic strategies have focused on constructing the BCE ring system or employing Lewis acid catalyzed intermolecular Diels-Alder reactions to build the tetracyclic framework. researchgate.netacs.org The synthesis of racemic quassin, for instance, has been achieved through a route featuring a Diels-Alder reaction followed by transformations leading to the tetracyclic diketone and subsequent elaboration to neoquassin β-O-methyl ether, which could then be selectively hydrolyzed and oxidized to yield racemic quassin. researchgate.net

Total synthesis efforts often aim to assemble the complex carbon scaffold and introduce the necessary oxygenation patterns. Previous syntheses of quassinoid natural products were sometimes hindered by lengthy oxidation sequences after the carbon framework was built. escholarship.org Newer approaches seek to integrate oxidation steps more directly into the scaffold construction. escholarship.org The complexity of quassinoids, particularly their dense oxygenation and stereogenic carbon array, has historically limited the number of successful total syntheses. uef.fi However, ongoing research continues to develop novel methodologies for constructing these challenging molecular architectures. researchgate.netuef.fi

Semisynthetic Modifications of Natural Quassinoids to Yield this compound Analogues

Semisynthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce novel compounds. wikipedia.org This approach is particularly valuable for complex natural products like quassinoids, where total synthesis can be challenging and resource-intensive. Semisynthesis allows for the modification of specific functional groups present in natural quassinoids to yield analogues with potentially altered or improved properties. wikipedia.orgresearchgate.net

Chemical modifications of naturally occurring quassinoids, including those that may serve as precursors or related structures to this compound, have been explored. These modifications can involve reactions such as esterification or the conversion of glycosides to their corresponding aglycones. researchgate.net The goal of such modifications is often to enhance biological activity or modify physicochemical properties. researchgate.net

Studies have demonstrated the regioselective modification of specific hydroxyl groups in quassinoids. For example, the 1-hydroxyl group of ailanthinone (B1198025), another quassinoid, has been selectively modified through reactions with acyl/sulfonyl chlorides in the presence of a tertiary amine base. researchgate.netscirp.org This one-step modification allowed for the creation of ester, carbonate, carbamate, and sulfonate derivatives while largely retaining the antimalarial activity of the parent compound. researchgate.netscirp.org This highlights the potential of semisynthesis to generate a library of analogues by targeting specific, accessible functional groups on the natural product scaffold.

Semisynthesis offers a more efficient route to diverse quassinoid derivatives compared to total synthesis, especially when the desired modifications are relatively minor and can be performed on an abundant natural precursor. This strategy is widely employed in drug discovery to retain the core medicinal properties of a natural compound while modifying characteristics like adverse effects or oral bioavailability. wikipedia.org

Synthetic Strategies for Structure-Activity Relationship (SAR) Studies of Quassinoid Derivatives

Synthetic strategies play a crucial role in structure-activity relationship (SAR) studies of quassinoids. By synthesizing a series of derivatives with targeted structural modifications, researchers can investigate how specific changes to the molecule impact its biological activity. This information is vital for understanding the mechanism of action and designing more potent or selective compounds.

SAR studies often involve the synthesis of analogues with modifications at various positions on the quassinoid skeleton and alterations to functional groups. For example, the structure of the C15 side chain has been identified as a key determinant for the pharmacological activity of certain quassinoid analogues. nih.gov Synthetic efforts have focused on creating C15-modified quassinoid analogues to explore this relationship. nih.gov

Modification of hydroxyl groups, such as the regioselective modification of the 1-hydroxyl group, is another synthetic strategy employed in SAR studies. researchgate.netscirp.org By creating ester, carbonate, carbamate, and sulfonate derivatives at this position, researchers can assess the impact of these changes on activity. researchgate.netscirp.org

Quantitative structure-activity relationship (QSAR) studies have also been performed on quassinoid compounds, correlating structural descriptors with biological activity. researchgate.net These studies, often coupled with synthetic efforts, help identify key structural features responsible for activity and guide the design of new analogues. researchgate.netresearchgate.net

Design and Synthesis of Novel this compound Analogues with Modified Structures

The design and synthesis of novel quassinoid analogues, including those structurally related to this compound, are driven by the potential to develop new therapeutic agents with improved efficacy, reduced toxicity, or novel mechanisms of action. researchgate.netnih.govnih.gov Based on insights gained from SAR studies, chemists design new molecules with targeted structural alterations.

Novel quassinoid analogues have been designed and synthesized to target specific biological pathways. For instance, new brusatol (B1667952) analogues, a quassinoid with activity against hematologic malignancies, have been developed and tested. researchgate.net These synthetic analogues were designed to target the PI3Kγ isoform and showed enhanced potential as PI3K inhibitors. researchgate.net

The design of novel analogues often involves modifying the existing quassinoid scaffold or synthesizing hybrid molecules that combine features of quassinoids with other pharmacologically active moieties. Strategies include altering the oxidation state of carbons, changing the nature and position of substituents like methoxy (B1213986) and hydroxyl groups, and modifying the lactone ring.

Synthetic efforts in this area utilize a range of modern organic chemistry techniques to achieve the desired structural modifications with high selectivity and yield. The complexity of the quassinoid skeleton necessitates sophisticated synthetic strategies to control stereochemistry and regiochemistry. The development of new synthetic methodologies specifically tailored for quassinoid synthesis is crucial for accessing novel and diverse analogues for biological evaluation. dntb.gov.uaescholarship.orgresearchgate.netuef.fi

The continuous interplay between the design of novel structures, their efficient synthesis, and rigorous biological evaluation is fundamental to discovering quassinoid analogues with enhanced therapeutic potential.

Structure Activity Relationship Sar Studies of Isoquassin and Quassinoid Analogues

Influence of Specific Functional Groups on Biological Efficacy

The biological activity of quassinoids is significantly influenced by the presence and arrangement of various functional groups, such as hydroxyl, carbonyl, and ester groups numberanalytics.comsolubilityofthings.commdpi.com. These groups contribute to the molecule's polarity, solubility, and its ability to interact with biological targets numberanalytics.comsolubilityofthings.com.

Research on quassinoid analogues has demonstrated that modifications to specific positions on the core structure can dramatically alter their activity. For instance, studies on brusatol (B1667952), a quassinoid with anti-cancer activity, have involved synthesizing biotin-conjugated derivatives to identify its targets and understand the SAR nih.gov. While the exact details of how each functional group on isoquassin specifically impacts its efficacy are subject to ongoing research, the general principles observed across quassinoids highlight their importance.

In some quassinoids, the presence and position of hydroxyl and carbonyl groups have been shown to be critical for their cytotoxic effects on cancer cells. For example, a study on quassinoids from Eurycoma longifolia identified several compounds with potent anti-proliferation activities on human leukemia cells, noting the characteristic absorptions for hydroxyl and carbonyl functional groups in their IR spectra mdpi.comresearchgate.net. The introduction or modification of these groups can affect binding affinity to target proteins and subsequent biological responses solubilityofthings.com.

Role of the Side Chain in Protein Synthesis Inhibition

Inhibition of protein synthesis is a key mechanism of action for several quassinoids, contributing to their antitumor and antiparasitic activities nih.govnih.gov. The structure of the C15 side chain in quassinoids has been identified as a key determinant for their pharmacological activity, particularly in the context of protein synthesis inhibition nih.gov.

Studies on quassinoid analogs have shown that the ability to inhibit protein synthesis is dependent on the structure of this side chain nih.gov. For example, an analog with a C15 furan (B31954) ring side chain exhibited more potent cytotoxicity and greater protein synthesis inhibition compared to a natural compound like bruceantinol (B162264) (BOL) nih.gov. This suggests that the chemical nature and spatial arrangement of the C15 side chain are critical for effective interaction with the ribosomal machinery involved in protein synthesis.

Quassinoids like BOL have been shown to block protein synthesis in cancer cells nih.gov. The mechanism often involves interfering with the ribosome, the cellular machinery responsible for translating mRNA into proteins nih.govlibretexts.org. The C-terminal helices of certain viral proteins, like SARS-CoV-2 Nsp1, are known to inhibit host protein synthesis by binding to the mRNA entry tunnel of the 40S ribosomal subunit, blocking mRNA entry biorxiv.orgfrontiersin.org. While the specific interaction of the quassinoid side chain with the ribosome requires further detailed investigation, the evidence suggests a crucial role for this structural element in mediating the inhibitory effect on protein synthesis.

Impact of Stereochemistry on Activity

The stereochemistry, or the three-dimensional arrangement of atoms, of quassinoids plays a critical role in their biological activity numberanalytics.comacs.org. Quassinoids often possess multiple chiral centers, leading to complex stereochemical possibilities numberanalytics.com. Even subtle differences in stereochemistry, such as a single epimeric carbon atom, can significantly alter the molecular shape and, consequently, the interaction with biological targets, leading to marked differences in pharmacological properties acs.orgnih.gov.

Computational and Predictive Models for SAR

Computational methods and predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly employed in drug discovery and toxicology to predict the biological activity and properties of compounds based on their chemical structures toxicology.orgmdpi.comnih.gov. These models can help in understanding the SAR of quassinoids and guide the design of novel analogues with improved properties.

QSAR models aim to establish a quantitative relationship between structural parameters of compounds and their observed biological activities mdpi.commdpi.com. By analyzing datasets of known quassinoids and their activities, computational models can identify key structural features and functional groups that contribute to specific biological effects solubilityofthings.comnih.gov. Machine learning and deep learning approaches are also being applied to QSAR modeling to enhance predictive performance mdpi.comchemrxiv.org.

These computational tools can assist in:

Predicting the activity of new, unsynthesized quassinoid analogues.

Identifying the most promising structural modifications for enhancing desired activities or reducing undesirable ones.

Providing insights into the potential mechanisms of action by correlating structural features with biological endpoints.

While the development and application of computational models specifically for this compound SAR may be ongoing, the general framework of QSAR and other in silico methods provides a powerful approach to complement experimental studies in the exploration of quassinoid SAR toxicology.orgmdpi.comresearchgate.net.

Advanced Methodologies in Isoquassin Research

Omics Technologies

Omics technologies, such as metabolomics and proteomics, offer comprehensive views of biological systems and are increasingly applied in natural product research, including studies on isoquassin. These approaches can reveal system-wide changes induced by a compound, facilitating the identification of affected biochemical pathways and molecular targets.

Preclinical Metabolomics for Pathway Mapping and Biomarker Discovery

Metabolomics involves the large-scale study of small-molecule metabolites within a biological system. In preclinical research, metabolomics can provide detailed information about the biochemical and physiological status of a system and the changes induced by exposure to a compound like this compound. This approach is valuable for elucidating mechanisms of toxicity and improving preclinical drug safety assessment. nih.govmdpi.com By detecting endogenous biochemical alterations, metabolomics can help unravel adverse outcome pathways. mdpi.com

Metabolomics is a powerful tool for mapping metabolic pathways and deciphering enzyme function by measuring small-molecule metabolites or tracking the incorporation of isotopic tracers into the metabolome. nih.gov Targeted metabolomics, which focuses on quantifying specific metabolites and pathways, and untargeted metabolomics, which aims for broad metabolite profiling, are both used. nih.govmdpi.com Untargeted metabolomics is particularly useful for detecting unpredictable changes in metabolite concentrations. mdpi.com

Metabolomics can aid in the discovery of biomarkers, which are indicators of pathophysiological conditions or help monitor the efficacy of therapies. nih.govfrontiersin.org Metabolic alterations in biofluids and tissues can improve clinical diagnosis and highlight off-target effects. nih.gov Identifying new metabolic biomarkers can lead to the discovery and development of new diagnostic and therapeutic strategies. nih.gov While metabolomics is not usually employed independently, its integration with other omics techniques, such as genomics and proteomics, is crucial for meaningful data analysis and interpretation. mdpi.com

Pathway analysis in metabolomics helps understand which biological pathways are involved in response to a phenotype or treatment. plos.org Methods like Over-representation analysis (ORA) are used to identify significantly impacted pathways. nih.gov Tools like MetaboAnalyst assist with the identification, analysis, and visualization of metabolic pathways using metabolomic data, supporting functional analysis and biomarker discovery. metaboanalyst.ca

Proteomics for Identifying Target Proteins

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. In the context of this compound research, proteomics can be used to identify the specific protein targets with which this compound interacts. This is a crucial step in understanding its mechanism of action.

Proteomic analysis can identify drug targets by examining differences in proteins in cells before and after treatment with a compound. frontiersin.org Mass spectrometry-based structural proteomics provides insights into drug-protein interactions for target identification and validation. biognosys.commdpi.com This helps characterize on- and off-target binding throughout the cell. biognosys.com

Chemical proteomics, a vanguard development in chemical biology, enables the high-throughput identification of covalent or non-covalent protein targets of small molecules in complex biological matrices. mdpi.com Both probe-based and non-probe approaches are used for target identification. frontiersin.orgmdpi.com Probe-based methods often involve designing chemical probes to enrich molecular targets, followed by identification using mass spectrometry. mdpi.com Quantitative proteomics approaches, such as stable isotope labeling with amino acids in cell culture (SILAC), are commonly used for target identification. mdpi.com

Proteomics screening strategies can also identify targets based on protein stability changes induced by a compound. europeanreview.org Techniques like two-dimensional difference gel electrophoresis (2D-DIGE) combined with mass spectrometry are used in proteomic profiling systems for target identification. nih.gov

Computational Modeling and Docking Studies

Computational modeling and docking studies are valuable in this compound research for predicting how the compound might interact with biological targets, such as proteins. These in silico methods can provide insights into binding affinity and orientation, guiding further experimental research.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) to another molecule (the receptor, e.g., a protein) when they form a stable complex. amrita.eduwisdomlib.org This approach helps predict the binding affinity of drug molecules to their targets. amrita.edu

Docking studies analyze the interactions between a ligand and a protein, facilitating an understanding of binding affinity and orientation. wisdomlib.org These studies are crucial in pharmaceutical research and drug design, evaluating how potential therapeutic compounds bind to specific target proteins. wisdomlib.org They can aid in assessing binding preferences for various targets. wisdomlib.org

The objective of molecular docking is to predict the structure of the ligand-receptor complex using computational methods. mdpi.com This allows researchers to characterize the behavior of small molecules in the binding site of target proteins and understand fundamental biochemical processes. mdpi.com Following docking, molecular dynamics simulations can be performed to further identify molecular recognition between the ligand and the protein. mdpi.com

Advanced Analytical Techniques for Quantification in Research Studies

Accurate quantification of this compound in various matrices is essential for research studies, including those investigating its distribution, metabolism, and biological activity. Advanced analytical techniques provide the sensitivity and specificity required for these measurements.

High-performance liquid chromatography (HPLC) is a pivotal analytical technique widely used for the quantification of compounds in various samples. researchgate.netresearchgate.net HPLC can separate compounds from complex mixtures, and when coupled with mass spectrometry (MS), it offers a powerful capability for rapid and quantitative measurements. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are state-of-the-art techniques commonly used for the identification and quantification of compounds, including natural products like quassinoids, in complex biological and environmental matrices. researchgate.netnih.govmdpi.com LC-MS/MS, in particular, offers high accuracy and resistance to interference, making it ideal for applications like in vivo drug analysis and pharmacokinetic studies. creative-proteomics.com

For the quantification of quassinoids like quassin (B1678622) and neoquassin, LC-MS/MS methods have been developed and validated. For instance, a method using HPLC/ESI-MS/MS was developed for the rapid and accurate quantification of quassinoids in fruits and vegetables. nih.gov This method involved extracting quassinoids with acetonitrile (B52724) and separating them on a C8 column with an isocratic mobile phase. nih.gov Detection was performed by monitoring multiple reaction monitoring (MRM) transitions of proton adduct precursor ions. nih.gov Calibration curves showed linearity over a specific range, and the method demonstrated good limits of determination and quantification, as well as acceptable recoveries and coefficients of variation. nih.gov

Quantitative analysis by LC-MS typically uses the total ion chromatogram or extracted ion chromatogram. creative-proteomics.com LC-MS/MS commonly utilizes Multiple Reaction Monitoring (MRM) for high accuracy and resistance to interference. creative-proteomics.com Achieving reliable quantification by LC-MS depends on the correct use of instrumentation and the entire analytical method, including sample preparation and calibration strategies. rsc.org Stable, isotopically-labeled internal standards are often added to samples to correct for analyte loss during sample preparation, separation, and ionization. unc.edu

Future Research Directions and Translational Potential

Exploration of Novel Isoquassin Analogues for Enhanced Activity

The synthesis of novel analogues of naturally occurring compounds is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. nih.gov For quassinoids, including this compound, structure-activity relationship (SAR) studies have provided a foundational understanding of the chemical moieties crucial for their biological effects. nih.govwikipedia.org Future research will focus on the targeted modification of the this compound structure to enhance its desired activities.

Key areas for the development of novel this compound analogues include:

Modification of the A-ring: Alterations to the A-ring of the quassinoid core have been shown to influence activity. nih.gov

Varying the C-15 side chain: The nature of the side chain at the C-15 position is a significant determinant of the biological activity of quassinoids. nih.gov

Introduction of an epoxymethano bridge: The presence of this bridge is another structural feature that can impact the potency of these compounds. nih.gov

Systematic synthetic efforts to create a library of this compound derivatives with variations at these key positions will be instrumental in identifying analogues with superior performance. These efforts may lead to the discovery of compounds with enhanced potency against specific molecular targets or improved selectivity for cancer cells over healthy cells. ucl.ac.uk

Structural Modification Potential Impact on Activity
A-ring modificationsAltered binding affinity and selectivity
C-15 side chain variationsEnhanced potency and target specificity
Epoxymethano bridge introductionIncreased biological activity

Elucidation of Unclear Mechanisms of Action

While the inhibition of protein synthesis is a recognized mechanism of action for many quassinoids, the precise molecular interactions and the full spectrum of their cellular effects remain to be fully elucidated. nih.govucl.ac.uk Future research is needed to clarify the specific pathways and molecular targets modulated by this compound. Advanced research techniques can be employed to achieve a more comprehensive understanding.

Future research in this area should aim to:

Identify the specific ribosomal components or translation factors that this compound interacts with to inhibit protein synthesis.

Investigate downstream signaling pathways affected by this compound treatment in various cell types.

A deeper understanding of this compound's mechanisms of action will be crucial for its optimization as a research tool or therapeutic lead.

Synergistic Effects with Other Research Compounds

The combination of multiple therapeutic agents is a well-established strategy in cancer research to enhance efficacy and overcome resistance. mdpi.commdpi.com Investigating the synergistic potential of this compound with other research compounds, particularly established anticancer agents, is a promising avenue for future studies. nih.gov Synergistic interactions can allow for the use of lower concentrations of each compound, potentially reducing toxicity while achieving a greater therapeutic effect. frontiersin.org

Potential research directions include:

Screening combinations of this compound with a panel of known anticancer drugs to identify synergistic, additive, or antagonistic interactions in various cancer cell lines. nih.gov

Investigating the molecular basis of any observed synergistic effects, for example, whether this compound can sensitize cancer cells to the effects of other agents.

Evaluating the in vivo efficacy of promising synergistic combinations in preclinical models of cancer.

The discovery of synergistic combinations involving this compound could significantly broaden its translational potential in oncology. mdpi.com

Compound Class Potential for Synergy with this compound
DNA damaging agentsEnhanced cancer cell killing
Mitotic inhibitorsComplementary mechanisms of action
Targeted therapiesOvercoming resistance pathways

Development of Research Tools and Probes Based on this compound

The unique biological activity of this compound makes it an attractive scaffold for the development of chemical probes to investigate cellular processes. rsc.org By attaching reporter molecules, such as fluorescent dyes or affinity tags, to the this compound structure, researchers can create powerful tools for a variety of applications. nih.gov

The development of this compound-based probes could enable:

Visualization of cellular uptake and distribution: Fluorescently labeled this compound analogues could be used to track the compound's localization within cells and tissues.

Identification of binding partners: Affinity-based probes can be employed to isolate and identify the specific cellular proteins that this compound interacts with.

Target validation and drug discovery: Probes can be utilized in high-throughput screening assays to identify other small molecules that bind to the same target as this compound.

The creation of such research tools would not only advance our understanding of this compound's own biology but also provide valuable reagents for the broader scientific community. nih.gov

Q & A

Q. Table 1: Comparison of Analytical Methods for this compound

MethodSensitivitySpecificityUse CaseValidation Criteria
HPLC-UVModerateHighRoutine quantificationLinearity (R² > 0.99)
LC-MS/MSHighVery HighTrace analysis in plasmaLOQ (Limit of Quantification)
NMR SpectroscopyLowVery HighStructural confirmationSignal-to-noise ratio > 10:1
Sources:

Q. Table 2: Common Data Contradictions and Resolutions

Contradiction TypeResolution StrategyExample in this compound Research
Variability in IC50 valuesStandardize cell lines and assay conditionsUse ATCC-validated cancer cells
Discrepant solubility reportsRe-test under controlled pH and temperatureCompare DMSO vs. aqueous solubility
Conflicting target identificationCombine proteomics and genetic validationSPR + CRISPR knockout for target validation
Sources:

Key Considerations for Researchers

  • Ethical Reporting : Disclose all synthetic intermediates and by-products to ensure reproducibility .
  • Interdisciplinary Collaboration : Partner with computational chemists for QSAR (quantitative structure-activity relationship) modeling to predict novel derivatives .
  • Literature Gaps : Prioritize studies on this compound’s pharmacokinetics (e.g., bioavailability, half-life) to bridge in vitro and in vivo findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.